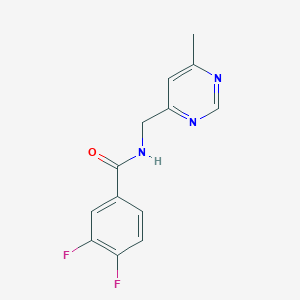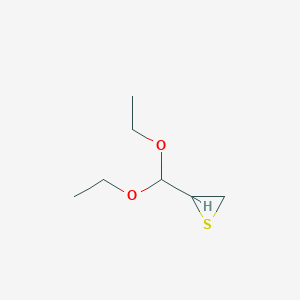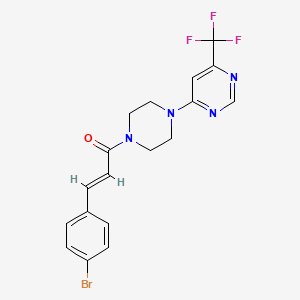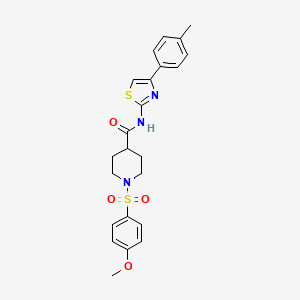![molecular formula C11H11NOS B2459267 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol CAS No. 244152-82-7](/img/structure/B2459267.png)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol, also known as MPTM, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. This molecule belongs to the thiazole family, which is known for its diverse biological activities. MPTM has shown promising results in various studies, making it a potential candidate for further investigation.
Mécanisme D'action
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also activates certain signaling pathways that are involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol is also stable under various conditions, making it suitable for various experiments. However, [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has certain limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol. One potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of cancer and to elucidate its mechanism of action. Another potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for inflammation and oxidative stress. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of inflammation and oxidative stress and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol and to develop new derivatives with improved properties.
Méthodes De Synthèse
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple and efficient method. The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide followed by the oxidation of the resulting thiosemicarbazone with hydrogen peroxide. The final product is obtained by treating the resulting thiazole derivative with sodium borohydride in methanol.
Applications De Recherche Scientifique
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
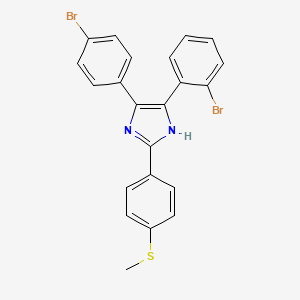
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
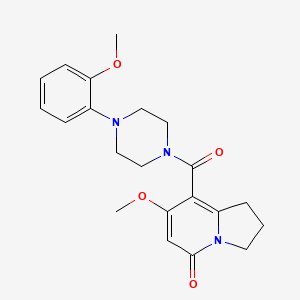
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
